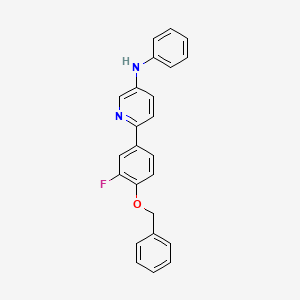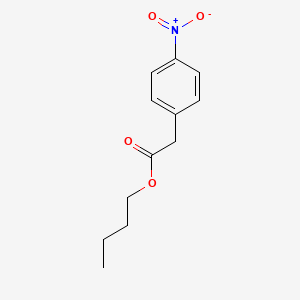![molecular formula C30H22BNO2 B13871835 [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid is a complex organic compound that features a carbazole core substituted with a boronic acid group
Méthodes De Préparation
The synthesis of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a carbazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds. Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include various carbazole derivatives with different functional groups.
Applications De Recherche Scientifique
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound can be used in the study of biological systems, particularly in the development of fluorescent probes for imaging applications.
Industry: In the industrial sector, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The carbazole core can participate in π-π interactions and electron transfer processes, contributing to its electronic properties.
Comparaison Avec Des Composés Similaires
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid can be compared with other carbazole derivatives and boronic acid compounds. Similar compounds include:
9-Phenylcarbazole: This compound lacks the boronic acid group but shares the carbazole core, making it useful in similar applications.
Phenylboronic acid: This compound lacks the carbazole core but features the boronic acid group, making it useful in different types of chemical reactions. The uniqueness of this compound lies in the combination of the carbazole core and the boronic acid group, providing a versatile building block for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C30H22BNO2 |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
[9-[4-(4-phenylphenyl)phenyl]carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C30H22BNO2/c33-31(34)25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20,33-34H |
Clé InChI |
FFTMBFAGKHWVAV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)
![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![Methyl 3-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)benzoate](/img/structure/B13871786.png)

![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)







